molecular formula C8H11NO3S B147041 4-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 15020-57-2

4-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B147041
CAS No.: 15020-57-2
M. Wt: 201.25 g/mol
InChI Key: JYBMFOQKJJJCPY-UHFFFAOYSA-N
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Description

4-hydroxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a hydroxyl group and two methyl groups on the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

4-hydroxy-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to interact with enzymes and proteins, often acting as inhibitors. This compound interacts with enzymes such as carbonic anhydrase, where it binds to the active site and inhibits the enzyme’s activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving sulfonamide-sensitive enzymes. By inhibiting these enzymes, this compound can alter gene expression and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to changes in pH regulation within cells, impacting metabolic processes and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The sulfonamide group forms hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition. This compound can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained enzyme inhibition and altered cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on enzyme activity and gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the hydroxyl group and the dimethyl groups on the nitrogen atom. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-hydroxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-5-3-7(10)4-6-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMFOQKJJJCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065844
Record name Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15020-57-2
Record name 4-Hydroxy-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15020-57-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N,N-dimethylbenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-
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Record name Benzenesulfonamide, 4-hydroxy-N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-N,N-dimethylbenzene-1-sulfonamide
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Record name 4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml) was stirred under reflux for 30 minutes. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by recrystallization from toluene to give 4-hydroxy-N,N-dimethylbenzenesulfonamide (26 g).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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